Piperazin-1-ylacetonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

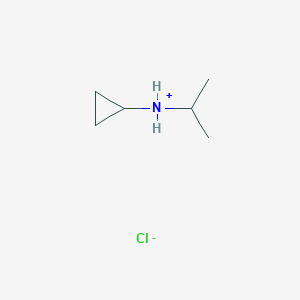

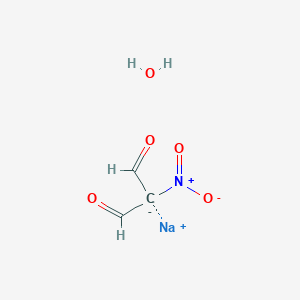

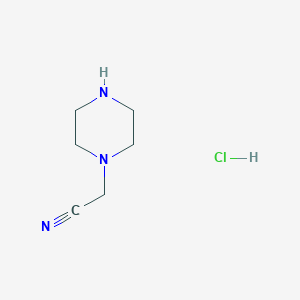

Piperazin-1-ylacetonitrile hydrochloride is a chemical compound with the molecular formula C6H12ClN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . These approaches provide attractive new avenues for the synthesis of defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .Molecular Structure Analysis

The molecular structure of Piperazin-1-ylacetonitrile hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule isInChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Piperazines play a crucial role in drug development due to their prevalence in FDA-approved drugs. Piperazin-1-ylacetonitrile hydrochloride can serve as a building block for novel drug candidates. Its structural features, including the 1,4-relationship of the two nitrogen atoms in the six-membered ring, contribute to improved pharmacological profiles. Researchers can explore its potential as anxiolytics, antivirals, cardioprotectants, anticancer agents, and antidepressants .

C–H Functionalization

Recent advances in synthetic methods have enabled the functionalization of carbon atoms in the piperazine ring. Researchers can modify piperazin-1-ylacetonitrile hydrochloride through C–H functionalization, expanding the toolbox for creating diverse substitution patterns. These approaches provide new avenues for designing drug candidates with specific properties .

Photoredox Chemistry

Photoredox reactions offer a powerful tool for functionalizing piperazines. Researchers can explore light-induced transformations of piperazin-1-ylacetonitrile hydrochloride, leading to novel derivatives with unique properties .

Heterocyclic Chemistry

Piperazines belong to the class of N-heterocycles. Investigating the reactivity of piperazin-1-ylacetonitrile hydrochloride in heterocyclic syntheses can yield valuable insights for designing bioactive compounds .

Spiropiperidines and Condensed Piperidines

Researchers can explore the synthesis of spiropiperidines and condensed piperidines using piperazin-1-ylacetonitrile hydrochloride as a precursor. These compounds have diverse applications in materials science, catalysis, and medicinal chemistry .

Parallel Solid-Phase Synthesis

Parallel solid-phase synthesis methods can be employed to create libraries of piperazine derivatives, including those derived from piperazin-1-ylacetonitrile hydrochloride. These libraries facilitate high-throughput screening for potential drug candidates .

作用機序

Target of Action

Piperazin-1-ylacetonitrile hydrochloride is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a medication to treat roundworm and pinworm . The primary targets of piperazine compounds are parasites, which they paralyze, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This paralysis is likely achieved through the compound’s interaction with GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine, a related compound, is known to affect the gabaergic system, which plays a crucial role in the nervous system’s function .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of Piperazin-1-ylacetonitrile hydrochloride is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .

特性

IUPAC Name |

2-piperazin-1-ylacetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYJZJKZPPCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazin-1-ylacetonitrile hydrochloride | |

CAS RN |

1044707-17-6 |

Source

|

| Record name | 1-Piperazineacetonitrile, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817563.png)

![8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B7817597.png)

![(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate](/img/structure/B7817598.png)